molecular formula C23H22N6O4S B2526017 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 941989-93-1

2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2526017
CAS RN: 941989-93-1
M. Wt: 478.53
InChI Key: CZERFPSWGFJXMH-UHFFFAOYSA-N
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Description

2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H22N6O4S and its molecular weight is 478.53. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Activities

Anticancer Activity:

  • Synthesized compounds incorporating thiazole and thiadiazole fragments have been evaluated for cytotoxicity and anticancer activity against various cancer cell lines, including colon, melanoma, and ovarian cancers, demonstrating considerable cytotoxicity and potential as anticancer agents (Kovalenko et al., 2012).
  • Novel 1,3,4-thiadiazole amide derivatives containing piperazine showed certain antiviral activities, suggesting their potential in broader biological applications (Xia, 2015).

Antimicrobial Activity:

  • Thiazolidinone derivatives linked with piperazine demonstrated antimicrobial activity against various bacterial and fungal species, indicating their potential use in the development of new antimicrobial agents (Patel et al., 2012).

Synthesis and Biological Evaluation

  • The synthesis and biological evaluation of various heterocyclic compounds, including those with furan, piperazine, and thiadiazole components, have been reported, highlighting their diverse biological activities and potential applications in drug development and scientific research (Foroumadi et al., 2005).

properties

IUPAC Name

2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4S/c1-15-26-27-23(34-15)25-20(30)14-33-17-5-2-4-16-7-8-19(24-21(16)17)28-9-11-29(12-10-28)22(31)18-6-3-13-32-18/h2-8,13H,9-12,14H2,1H3,(H,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZERFPSWGFJXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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